ethyl 1H-1,2,4-triazole-1-carboxylate
Description
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
ethyl 1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-6-3-7-8/h3-4H,2H2,1H3 |
InChI Key |
QTHLPTXTWDTGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1H-1,2,4-triazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of ethyl β-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques to enhance reaction rates and yields. This method involves the use of toluene as a solvent and primary or secondary amines as reactants under neutral conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield triazole-3-carboxamides.
Substitution: N-alkylation and N-amination reactions are common, where alkyl or amino groups replace hydrogen atoms on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Triazole-3-carboxylic acids.
Reduction: Triazole-3-carboxamides.
Substitution: N-alkyl and N-amino triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to antibacterial, antifungal, and anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Reactivity and Stability :
- The trimethylsilyl (TMS) derivative (CAS 1001067-09-9) exhibits enhanced stability and low volatility, making it ideal for protecting sensitive functional groups in peptide synthesis . In contrast, the ethyl and methyl esters are more reactive but less stable under acidic or basic conditions.
- The tert-butyl variant (CAS 41864-24-8) is acid-labile, enabling selective deprotection in multi-step syntheses .
Biological Activity :
- Ethyl derivatives with aromatic substituents (e.g., 3-(4-methoxyphenyl) ) show marked antibacterial and antiproliferative activities, attributed to enhanced π-π stacking interactions with biological targets .
- The unsubstituted ethyl carboxylate (target compound) primarily serves as a synthetic intermediate rather than a bioactive agent.
Synthetic Utility :
- Microwave-assisted synthesis (e.g., for methyl and ethyl derivatives) reduces reaction times and improves yields compared to traditional methods .
- CDT-mediated coupling (used for the target compound) is efficient for introducing carboxylate groups but requires careful control of reaction conditions to avoid byproducts .
Physical Properties :
- Methyl 1H-1,2,4-triazole-3-carboxylate has a higher melting point (196–199°C) due to stronger intermolecular hydrogen bonding, whereas silylated derivatives are liquids at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
